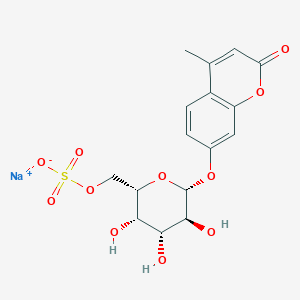
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is a fluorogenic substrate used in various biochemical assays. This compound is particularly valuable in the study of enzyme activities, especially those involving glycosidases and sulfatases. The compound’s structure allows it to release a fluorescent signal upon enzymatic cleavage, making it a useful tool in both research and diagnostic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt typically involves multiple steps. The process begins with the preparation of 4-methylumbelliferone, which is then glycosylated with I(2)-D-galactopyranoside. The final step involves the sulfation of the galactopyranoside moiety to introduce the sulphate group at the 6-position. The reaction conditions often require the use of protecting groups to ensure selective sulfation and glycosylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The hydrolysis reactions typically require the presence of glycosidases or sulfatases. The reactions are often carried out in buffered aqueous solutions at physiological pH to mimic biological conditions .
Major Products
The major product of the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which emits fluorescence upon excitation. This property is exploited in various assays to measure enzyme activity .
科学的研究の応用
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is widely used in scientific research due to its fluorogenic properties. It is employed in:
Biochemistry: To study enzyme kinetics and substrate specificity.
Molecular Biology: As a substrate in assays to detect and quantify specific enzymes.
Medicine: In diagnostic tests for enzyme deficiencies and metabolic disorders.
Industry: In quality control processes to ensure the activity of enzyme preparations
作用機序
The compound functions as a substrate for specific enzymes, such as glycosidases and sulfatases. Upon enzymatic cleavage, the glycosidic bond is broken, releasing 4-methylumbelliferone. This release results in a fluorescent signal that can be measured. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative analysis .
類似化合物との比較
Similar Compounds
- 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-Alpha-D-glucopyranoside Sodium Salt
- 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid sodium salt
- 4-Methylumbelliferyl α-L-idopyranosiduronic acid sodium salt
Uniqueness
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is unique due to its specific substrate properties for glycosidases and sulfatases. Its ability to release a fluorescent signal upon enzymatic cleavage makes it particularly valuable in assays where sensitivity and specificity are crucial .
特性
分子式 |
C16H17NaO11S |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
sodium;[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11-,13+,14+,15-,16-;/m0./s1 |
InChIキー |
KHTOBGQRIASILC-KVVUHLMJSA-M |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




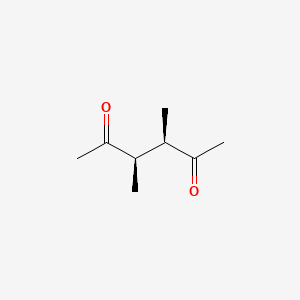
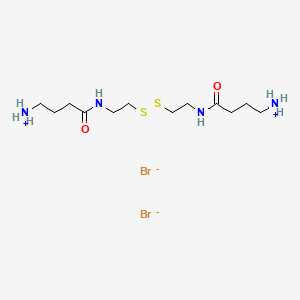
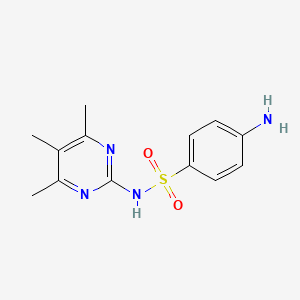


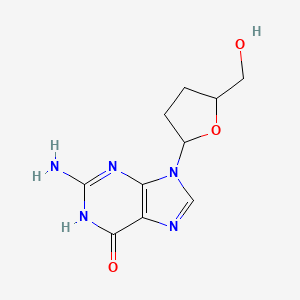
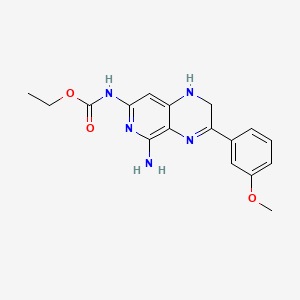

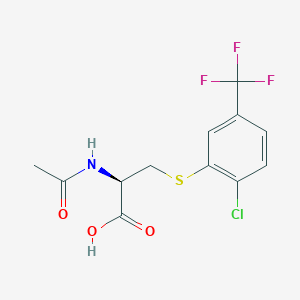


![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)
